Iron(III) phosphate dihydrate

描述

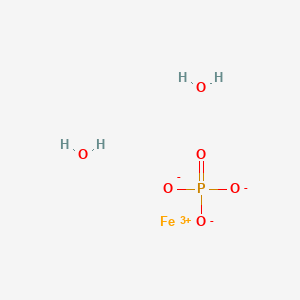

Iron(III) phosphate dihydrate, also known as ferric phosphate dihydrate, is an inorganic compound with the chemical formula FePO₄·2H₂O. It is a yellow-brown solid that is sparingly soluble in water.

准备方法

Synthetic Routes and Reaction Conditions: Iron(III) phosphate dihydrate can be synthesized through several methods. One common approach involves the reaction of ferrous sulfate with phosphoric acid in the presence of hydrogen peroxide. The reaction is typically carried out at a controlled temperature of around 70°C. The resulting light yellow precipitate is then adjusted to a pH of 1.5 using ammonia water. The mixture is transferred to a hydrothermal kettle and subjected to hydrothermal reaction at temperatures of 120°C, 150°C, and 180°C for 6 hours. The product is then filtered, washed, and dried at 80°C to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a rapid precipitation method. This involves the use of surfactants, aging time, and ultrasonic treatment to optimize the process parameters. The best conditions for preparing this compound with good dispersity include using cetyltrimethylammonium bromide (CTAB) as a surfactant, aging for 4 hours, and ultrasonic treatment for 60 minutes .

化学反应分析

Catalytic Reactions

FePO₄·2H₂O acts as a Lewis acid catalyst in organic synthesis due to its Brønsted acidity and surface-active sites:

-

Kinetic Data : Activation energy for oxidative dehydrogenation: -14.8 kJ/mol (linear range: 0–0.5 mg/L) .

-

Reusability : Retains >90% activity after 5 cycles due to structural stability .

Phase Transformation and Thermal Decomposition

Thermal treatment induces dehydration and structural rearrangement:

-

Activation Energy : Phase transformation requires 9.619 kJ/mol .

-

Structural Impact : Dehydration reduces surface area but enhances electrochemical stability for battery applications .

Complexation and Dissolution Dynamics

In aqueous systems, FePO₄·2H₂O forms soluble complexes influenced by pH:

| pH Range | Dominant Species | Equilibrium Constant (log K) | Implications | Source |

|---|---|---|---|---|

| 0.2–1.3 | , | Enhances phosphorus solubility in acidic soils. | ||

| >2.5 | , | – | Precipitation dominates, reducing bioavailability. |

-

Kinetics : Tetranuclear complex forms transiently (milliseconds) before dissociating into .

-

Dissolution Rate : Amorphous FePO₄·2H₂O dissolves 3× faster than crystalline forms, critical for nutrient release in agriculture .

Environmental and Biological Interactions

科学研究应用

Agricultural Applications

Molluscicide in Organic Farming

Iron(III) phosphate dihydrate is recognized as a non-toxic molluscicide, particularly effective against slugs and snails. Its use is approved in organic farming due to its safety for non-target organisms, including beneficial insects and wildlife. The compound disrupts the feeding mechanisms of these pests without posing significant risks to the environment .

Catalytic Applications

Selective Catalysis

The compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its microporous and mesoporous structures enhance its catalytic properties by providing a larger surface area for reactions. This makes it suitable for selective catalysis, where specific reactions are favored over others .

Energy Storage

Electrode Material for Lithium Batteries

this compound is utilized as a precursor in the synthesis of lithium iron phosphate (LiFePO4), which is a prominent cathode material in lithium-ion batteries. LiFePO4 offers advantages such as thermal stability, safety, and a long cycle life, making it ideal for electric vehicles and energy storage systems .

Ceramic and Glass Industries

Ceramic Glazing

In the ceramic industry, iron phosphate dihydrate is used as an ingredient in glazes due to its ability to impart color and improve the mechanical properties of ceramic products. It contributes to the aesthetic qualities of ceramics while enhancing their durability .

Surface Treatment

Anti-Corrosive Coatings

The compound is employed in surface passivation processes to provide anti-corrosive coatings on metals. This application is crucial in industries where metal components are exposed to harsh environments, helping to prolong the lifespan of these materials .

Case Study 1: Use as Molluscicide

A study conducted on the effectiveness of this compound as a molluscicide demonstrated significant reductions in slug populations in organic farming settings. The results indicated that application rates of 1-2 g/m² effectively controlled pest populations without harming beneficial organisms.

Case Study 2: Lithium-Ion Batteries

Research on lithium iron phosphate (LiFePO4) synthesized from this compound showed promising results in battery performance tests. The study highlighted improved thermal stability and cycle life compared to conventional lithium cobalt oxide batteries, making LiFePO4 a favorable option for electric vehicle applications.

作用机制

The mechanism of action of iron(III) phosphate dihydrate involves its ability to act as a catalyst in various chemical reactions. It can facilitate the formation of specific products by providing an active site for the reaction to occur. In biological systems, its peroxidase-like activity allows it to catalyze the breakdown of hydrogen peroxide into water and oxygen, mimicking the action of natural enzymes .

相似化合物的比较

- Iron(III) phosphate tetrahydrate (FePO₄·4H₂O)

- Iron(III) pyrophosphate (Fe₄(P₂O₇)₃)

- Iron(III) oxide (Fe₂O₃)

Comparison: Iron(III) phosphate dihydrate is unique due to its specific hydration state, which influences its solubility and reactivity. Compared to iron(III) phosphate tetrahydrate, the dihydrate form has different thermal stability and solubility properties. Iron(III) pyrophosphate, on the other hand, has a different phosphate structure, leading to distinct chemical behaviors. Iron(III) oxide is primarily used for its magnetic properties and differs significantly in its applications compared to this compound .

生物活性

Iron(III) phosphate dihydrate (FePO₄·2H₂O) is an inorganic compound that has garnered significant attention for its diverse biological activities, particularly in agriculture and catalysis. This article delves into its biological properties, synthesis methods, and applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound appears as an off-white powder and consists of iron in the +3 oxidation state, phosphate ions, and two water molecules per formula unit. The octahedral geometry of the iron center, influenced by the coordination of water molecules, plays a crucial role in its reactivity and biological activity.

Biological Activity

1. Molluscicidal Properties:

this compound is recognized as a molluscicide , approved for use in organic farming. It effectively disrupts the metabolism of pests such as slugs and snails without adversely affecting beneficial insects. This selective toxicity is particularly valuable in sustainable agricultural practices.

2. Nutrient Availability:

The compound also influences the bioavailability of phosphorus in soils. Its interaction with soil components can enhance phosphorus uptake by plants, thus improving growth and yield. Research indicates that the presence of this compound can alter soil chemistry, facilitating better nutrient absorption.

3. Catalytic Applications:

In addition to its agricultural uses, this compound serves as a catalyst in various chemical reactions. Notably, it has been utilized in the Biginelli reaction to synthesize 3,4-dihydropyrimidinones and thiones, which possess therapeutic properties . The compound's catalytic efficiency stems from its ability to stabilize reaction intermediates and promote favorable reaction pathways.

Synthesis Methods

This compound is typically synthesized through precipitation methods involving the reaction between iron salts and phosphoric acid in an aqueous medium. Common synthesis routes include:

-

Precipitation Reaction:

- Solvothermal Methods: These involve heating the reactants under pressure to enhance crystallinity and yield.

Case Studies

Case Study 1: Agricultural Application

A study conducted by researchers demonstrated that applying this compound at specific concentrations significantly reduced slug populations in organic farms while maintaining healthy populations of beneficial insects. This study highlights the compound's potential for integrated pest management strategies.

Case Study 2: Catalytic Efficiency

In a series of experiments focusing on the Biginelli reaction, this compound was found to facilitate high yields of dihydropyrimidinones under mild conditions. The reaction showcased excellent selectivity and efficiency, confirming the compound's utility as a green catalyst in organic synthesis .

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activity and applications:

| Compound Name | Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | FePO₄·2H₂O | Molluscicide; enhances phosphorus availability | Agriculture; Catalysis |

| Iron(II) phosphate | Fe₃(PO₄)₂ | Limited biological activity | Less soluble; environmental studies |

| Lithium iron phosphate | LiFePO₄ | Used in battery technology | Energy storage |

| Strengite | FePO₄·2H₂O | Similar to iron(III) phosphate but less studied | Environmental remediation |

属性

IUPAC Name |

iron(3+);phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTOKWDUYJKSCN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928695 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-10-0 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Iron(III) phosphate dihydrate in biological systems?

A: Research indicates that this compound can interact with biological molecules like collagen. A study [] demonstrated that collagen fibrils effectively nucleate the formation of this compound crystals in supersaturated solutions. This interaction highlights the potential role of this compound in biomineralization processes, where inorganic materials are deposited on organic matrices.

Q2: Can this compound act as a catalyst, and if so, in what reactions?

A: Yes, this compound exhibits catalytic properties. One study [] revealed its efficacy as a heterogeneous catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. These compounds, also known as Biginelli compounds, are important heterocyclic structures with various pharmacological activities. The use of this compound as a catalyst in this reaction offered a fast and efficient route to these valuable compounds.

Q3: How does the concentration of this compound in solution affect its crystallization on collagen?

A: The concentration of this compound, specifically the level of supersaturation in solution, significantly impacts its crystallization on collagen. Research [] has shown that the induction time, or the time it takes for crystal formation to begin, is inversely proportional to the solution supersaturation. Higher supersaturation leads to faster nucleation and crystal growth. Furthermore, the rate of this compound overgrowth on collagen is also directly proportional to the solution supersaturation. This relationship suggests that controlling the concentration of this compound is crucial for influencing the kinetics of its interaction with biological substrates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。